molecular formula C20H28O4 B13409263 11b-Hydroxyprogesterone

11b-Hydroxyprogesterone

Cat. No.: B13409263
M. Wt: 332.4 g/mol
InChI Key: XEFVQCSDIKHROY-CAPFDLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11b-Hydroxyprogesterone is synthesized from progesterone. The synthesis is catalyzed by the steroid 11b-hydroxylase (CYP11B1) enzyme and, to a lesser extent, by the aldosterone synthase enzyme (CYP11B2) . The reaction involves the hydroxylation of progesterone at the 11b position.

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation processes using specific strains of microorganisms that express the necessary hydroxylase enzymes. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 11b-Hydroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: Conversion to 11-ketoprogesterone.

    Reduction: Formation of 11b-hydroxy-5a-pregnan-3,20-dione.

    Substitution: Halogenation at the 11b position.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Commonly uses reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: 11-Ketoprogesterone.

    Reduction: 11b-Hydroxy-5a-pregnan-3,20-dione.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

11b-Hydroxyprogesterone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    11a-Hydroxyprogesterone: An epimer of 11b-Hydroxyprogesterone with similar inhibitory effects on 11b-HSD enzymes.

    21-Deoxycortisol: Another 21-carbon steroid involved in adrenal steroidogenesis.

    Corticosterone: A glucocorticoid with similar metabolic functions.

Uniqueness: this compound is unique due to its potent mineralocorticoid activity and its role as a competitive inhibitor of 11b-HSD enzymes. This makes it a valuable compound for studying steroid metabolism and for potential therapeutic applications .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16+,17+,19-,20-/m0/s1

InChI Key

XEFVQCSDIKHROY-CAPFDLLWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.